3-(4-Methoxyphenyl)isoxazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-7-13-11-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVBMOWWQXBIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485741 | |
| Record name | 3-(4-Methoxyphenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61428-20-4 | |
| Record name | 3-(4-Methoxyphenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Reaction Mechanisms of 3 4 Methoxyphenyl Isoxazole
Strategies for the Synthesis of 3-(4-Methoxyphenyl)isoxazole Core
The construction of the this compound core can be achieved through several synthetic routes. These methods primarily rely on the formation of the isoxazole (B147169) ring through cycloaddition reactions or condensation reactions followed by cyclization. The choice of synthetic strategy often depends on the desired substitution pattern on the isoxazole ring and the availability of starting materials.
1,3-Dipolar Cycloaddition Reactions in Isoxazole Formation
One of the most powerful and widely employed methods for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition reaction. rsc.orgnih.govmdpi.com This reaction involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, typically an alkyne or an alkene. rsc.orgtandfonline.com
The reaction between a nitrile oxide and an alkyne provides a direct and efficient route to the isoxazole ring. tandfonline.com For the synthesis of this compound, 4-methoxybenzonitrile (B7767037) oxide is the key 1,3-dipole. This reactive intermediate is typically generated in situ from the corresponding aldoxime, 4-methoxybenzaldoxime, through oxidation. rsc.orgcore.ac.uk Various oxidizing agents can be employed for this transformation. The generated 4-methoxybenzonitrile oxide then readily reacts with an alkyne dipolarophile to yield the desired this compound derivative. The reaction of nitrile oxides with terminal alkynes is a common strategy. tandfonline.com
| Reactant 1 | Reactant 2 | Product | Reference |
| 4-Methoxybenzonitrile oxide | Alkyne | This compound | tandfonline.com |
| 4-Methoxybenzaldoxime (precursor to nitrile oxide) | Alkyne | This compound | rsc.orgcore.ac.uk |
A significant aspect of the 1,3-dipolar cycloaddition is the regioselectivity of the reaction, which dictates the substitution pattern of the resulting isoxazole ring. In the reaction of an unsymmetrical alkyne with 4-methoxybenzonitrile oxide, two regioisomers can potentially be formed: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. However, the use of copper catalysts has been shown to improve both the regioselectivity and the yields of isoxazoles, particularly favoring the formation of 3,5-disubstituted products from terminal alkynes. nih.gov Ruthenium(II) catalysts have also been employed to achieve high regioselectivity for both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. nih.gov The regiochemical outcome is influenced by both electronic and steric factors of the reactants. For instance, the reaction of β-ketoacetals with hydroxylamine (B1172632) hydrochloride can lead to the formation of 3,4-disubstituted isoxazoles, with the regioselectivity being dependent on the substrate. thieme-connect.com
Synthesis via Chalcones and Hydroxylamine Hydrochloride
An alternative and widely used method for synthesizing 3,5-disubstituted isoxazoles, including those with a 3-(4-methoxyphenyl) group, involves the reaction of chalcones with hydroxylamine hydrochloride. nih.govnih.govderpharmachemica.com Chalcones, which are α,β-unsaturated ketones, can be readily prepared through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. nih.gov
For the synthesis of 3-(4-methoxyphenyl)-5-substituted-phenylisoxazoles, the required chalcone (B49325) is synthesized by reacting 4-methoxyacetophenone with a substituted aromatic aldehyde in the presence of a base like potassium hydroxide. nih.govresearchgate.net The subsequent reaction of this chalcone with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base, leads to the formation of the isoxazole ring. nih.govnih.gov This reaction proceeds through the formation of a ketoxime intermediate, which then undergoes cyclization and dehydration to yield the final isoxazole product. wpmucdn.com
| Chalcone Precursor 1 | Chalcone Precursor 2 | Reagent | Product | Reference |
| 4-Methoxyacetophenone | Aromatic aldehyde | Hydroxylamine hydrochloride | 3-(4-Methoxyphenyl)-5-aryl-isoxazole | nih.govresearchgate.net |
| (E)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | - | Hydroxylamine hydrochloride | 3,4-dihydro-6-(3-(4-methoxyphenyl)isoxazol-5-yl)-2,2-dimethyl-2H-chromen-7-ol | derpharmachemica.com |
Metal-Free Synthetic Approaches for Isoxazole Derivatives
While metal-catalyzed reactions are efficient, the development of metal-free synthetic routes is of great interest to avoid potential metal contamination in the final products. semanticscholar.org Metal-free approaches for the synthesis of isoxazoles often rely on the in situ generation of nitrile oxides from aldoximes using alternative oxidizing agents. For example, Oxone in an aqueous medium can be used to generate nitrile oxides from aldoximes, which then undergo cycloaddition with alkenes to form isoxazolines. rsc.org Another metal-free approach involves the reaction of β-ketoacetals with hydroxylamine hydrochloride and pyridine (B92270) to afford 3,4-disubstituted isoxazoles. thieme-connect.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and often enhance product purity. semanticscholar.orgacs.org The synthesis of isoxazoles, including this compound derivatives, has benefited from this technology.
Microwave irradiation has been successfully applied to the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. semanticscholar.org This method often leads to significantly reduced reaction times compared to conventional heating. For example, a microwave-assisted, metal-free 1,3-dipolar cycloaddition has been developed for the synthesis of phenylisoxazoles in DMF at 120°C, achieving high yields in just 10 minutes. semanticscholar.org Similarly, the synthesis of 3,5-disubstituted isoxazoles from chalcones and hydroxylamine hydrochloride can be expedited using microwave irradiation. One-pot, three-component syntheses of 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones under solvent-free microwave conditions have also been reported. researchgate.net
| Synthesis Type | Reactants | Conditions | Advantage | Reference |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne | Microwave irradiation, DMF, 120°C | Rapid reaction (10 min), high yield | semanticscholar.org |
| Condensation/Cyclization | Chalcone, Hydroxylamine Hydrochloride | Microwave irradiation | Reduced reaction time | nih.gov |
| Three-component reaction | Aldehyde, β-keto ester, Hydroxylamine hydrochloride | Microwave irradiation, solvent-free | High yield, short reaction time | researchgate.net |
Mechanistic Investigations of Isoxazole Ring Formation
The construction of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is most commonly achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. rsc.orgresearchgate.net The regioselectivity and reaction pathway of this transformation have been the subject of extensive research, with computational and experimental studies providing deep mechanistic insights.
The 1,3-dipolar cycloaddition reaction for isoxazole synthesis has been mechanistically debated, with two primary pathways proposed: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. rsc.org
Concerted Mechanism: The widely accepted pathway involves a concerted [3+2] cycloaddition where the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile) react in a single, continuous transition state. rsc.orgunimib.it This pericyclic reaction is typically highly regioselective and stereoselective, a characteristic rationalized by frontier molecular orbital (FMO) theory. unimib.itmdpi.com The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other governs the reaction's outcome. mdpi.com
Stepwise Mechanism: Alternatively, the reaction can proceed through a stepwise pathway. Recent studies, particularly those investigating electrochemical synthesis, have provided evidence for a stepwise, radical-mediated mechanism. nih.gov Computational studies using Density Functional Theory (DFT) have been instrumental in comparing the energy barriers of both pathways. researchgate.netnih.gov For certain electrochemical reactions, the calculated barriers for a [3+2] cycloaddition were found to be significantly higher than for a stepwise radical mechanism. nih.gov Furthermore, the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), can alter the reaction course from a concerted to a stepwise pathway for the related reaction of isoxazoles with enamines. rsc.org In some cases, the reaction may initiate with the formation of a C-C bond, followed by the creation of the C-O bond to close the ring. mdpi.com
The choice between a concerted and stepwise mechanism can be influenced by the specific reactants, catalysts, and reaction conditions employed.
The formation of the isoxazole ring involves several key reactive intermediates, the nature of which dictates the reaction's progress and outcome.
Nitrile Oxides: The central intermediate in the most prevalent isoxazole synthesis is the nitrile oxide. researchgate.net Due to their high reactivity and tendency to dimerize into furoxans, nitrile oxides are typically generated in situ. nih.gov Common methods for their generation include:
Oxidation of Aldoximes: This is a frequently used method where an aldoxime is oxidized using various reagents like sodium hypochlorite, [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), or hypervalent iodine species generated from oxone. rsc.orgmdpi.comorganic-chemistry.org
Dehydrohalogenation of Hydroximoyl Halides: Treating hydroximoyl chlorides or bromides with a base is a classic route to nitrile oxides. nih.govnih.gov
Dehydration of Nitroalkanes: Primary nitro compounds can also serve as precursors to nitrile oxides. nih.gov
Oxime and Iminoxyl Radicals: In certain oxidative cyclization pathways, oxime radicals and iminoxyl radicals are proposed as key intermediates. beilstein-journals.org For example, an iminoxyl radical can be generated from an oxime, which then undergoes intramolecular cyclization to form the heterocyclic ring. beilstein-journals.org
Carbanions: In reactions involving active methylene (B1212753) compounds like 1,3-diketones, a plausible mechanism involves the deprotonation by a base to form a carbanion intermediate. This carbanion then attacks the carbon of the nitrile oxide, leading to a cyclization intermediate that subsequently eliminates water to form the aromatic isoxazole ring. beilstein-journals.org
Acyl Azirines and Ketenimines: Photochemical rearrangement of isoxazoles can proceed through highly reactive intermediates. This process involves the homolysis of the O-N bond to form an acyl azirine, which can then rearrange to other products or be trapped. acs.orgnih.gov Under specific photochemical conditions, isoxazoles can be converted to highly reactive ketenimine intermediates. nih.gov
The controlled generation and reaction of these intermediates are fundamental to achieving efficient and selective isoxazole synthesis.
Derivatization Strategies for this compound Analogues
The stable aromatic nature of the isoxazole ring allows for extensive derivatization, enabling the synthesis of a diverse library of analogues with varied electronic and steric properties. mdpi.com
Modification of the isoxazole core can be achieved through several strategies, targeting the C-4 and C-5 positions, as the C-3 position is already defined by the 4-methoxyphenyl (B3050149) group.
C-4 Functionalization: The C-4 position can be readily functionalized. A common strategy involves the reaction of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl) to yield 4-iodoisoxazoles. organic-chemistry.org These iodo-derivatives are versatile intermediates for subsequent palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. organic-chemistry.org
C-5 Functionalization: The substituent at the C-5 position is typically introduced by selecting the appropriate terminal alkyne in the initial 1,3-dipolar cycloaddition reaction with 4-methoxybenzonitrile oxide. nih.gov This allows for significant diversity at this position.
C-H Functionalization: Direct functionalization of the isoxazole ring's C-H bonds represents an atom-economical approach. This can be accomplished through transition metal-catalyzed C-H activation or cross-coupling reactions, providing access to derivatives that might be difficult to obtain through traditional methods. nih.gov
Ring-Opening and Rearrangement: The isoxazole ring, while aromatic, contains a weak N-O bond that can be cleaved under reductive conditions to yield β-enaminones, which are versatile precursors for other heterocyclic systems. mdpi.com Photochemical irradiation can also be used to induce ring isomerization to form oxazoles or rearrangement to ketenimines, which can be derivatized further. acs.orgnih.gov
Table 1: Selected Methods for Isoxazole Ring Functionalization
| Position | Method | Reagent/Catalyst | Intermediate/Product | Reference |
| C-4 | Iodination | Iodine Monochloride (ICl) | 4-Iodoisoxazoles | organic-chemistry.org |
| C-4 | Cross-Coupling | Palladium Catalysts | 3,4,5-Trisubstituted isoxazoles | organic-chemistry.org |
| C-5 | Cycloaddition | Substituted Terminal Alkynes | 3,5-Disubstituted isoxazoles | nih.gov |
| C-4/C-5 | Cycloaddition | 1,3-Diketones / β-Ketoesters | 3,4,5-Trisubstituted isoxazoles | beilstein-journals.org |
| C-H | C-H Activation | Transition Metal Catalysts | Directly functionalized isoxazoles | nih.gov |
A primary strategy for creating analogues of this compound is to introduce various aromatic and heteroaromatic moieties, typically at the C-5 position. This is often accomplished by synthesizing the corresponding chalcone precursor and subsequently cyclizing it with hydroxylamine hydrochloride. researchgate.netnih.gov
This approach has been successfully employed to synthesize a range of derivatives, demonstrating the versatility of the methodology. For example, by starting with the appropriate chalcones, researchers have prepared compounds such as 3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole and the heteroaromatic analogue 3-(4-methoxyphenyl)-5-(4-pyridinyl)isoxazole . researchgate.netnih.gov The synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole from its corresponding brominated chalcone precursor has also been reported, showcasing the tolerance for halogenated aromatic substituents. wpmucdn.com
Furthermore, the introduction of specialized substituents, such as fluoroalkyl groups, at the C-5 position has been achieved through regioselective [3+2] cycloaddition reactions, leading to compounds like 3-(4-methoxyphenyl)-5-(trifluoromethyl)isoxazole . nih.gov These strategies provide access to a vast chemical space, allowing for the fine-tuning of the molecule's properties for various applications.
Table 2: Examples of this compound Analogues with Diverse Substituents
| Compound Name | C-5 Substituent | Synthetic Precursor | Reference |
| 3-(4-Methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole | 2,4-Dimethoxyphenyl | Chalcone | researchgate.netnih.gov |
| 3-(4-Methoxyphenyl)-5-(4-pyridinyl)isoxazole | 4-Pyridinyl | Chalcone | researchgate.netnih.gov |
| 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole | 3-Chlorophenyl | Brominated Chalcone | wpmucdn.com |
| 3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole | Trifluoromethyl | Fluoroalkyl-substituted alkene | nih.gov |
Molecular Spectroscopy and Advanced Structural Elucidation of 3 4 Methoxyphenyl Isoxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 3-(4-methoxyphenyl)isoxazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of [this compound-5-yl]-methanol, the proton of the isoxazole (B147169) ring appears as a singlet at 6.5 ppm. chemrevlett.com The methoxy (B1213986) group protons also present as a singlet at 3.85 ppm. chemrevlett.com For 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, the isoxazole proton signal is observed at 6.75 ppm, while the methoxy protons resonate at 3.83 ppm. rsc.org In another derivative, 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole, the methoxy protons show a singlet at 3.98 ppm in trifluoroacetic acid, and the isoxazole C4-H proton is part of a multiplet between 7.00 and 7.27 ppm. orgsyn.org
The ¹³C NMR spectrum of [this compound-5-yl]-methanol shows the methoxy carbon at 54.18 ppm and the hydrogen-bonded carbon of the isoxazole ring at 98.7 ppm. chemrevlett.com The carbons of the phenyl ring ortho to the methoxy group appear at 113.0 and 113.2 ppm, while the carbon attached to the isoxazole ring resonates at 120.0 ppm. chemrevlett.com In the case of 3,5-bis(4-methoxyphenyl)isoxazole, the ¹³C NMR spectrum in CDCl₃ displays signals for the two non-equivalent methoxy carbons at 55.3 and 55.4 ppm, and the isoxazole C4 carbon at 95.9 ppm. rsc.org For 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, the methoxy carbon is observed at 54.77 ppm. mdpi.com
Detailed ¹H and ¹³C NMR data for various this compound derivatives are presented in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| [this compound-5-yl]-methanol | CDCl₃ | 3.85 (s) | OCH₃ | chemrevlett.com |
| 4.49 (s) | CH₂ | chemrevlett.com | ||
| 6.5 (s) | Isoxazole-H | chemrevlett.com | ||
| 7.7 (d) | Phenyl-H (meta) | chemrevlett.com | ||
| 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole | CDCl₃ | 3.83 (s, 3H) | OCH₃ | rsc.org |
| 6.75 (s, 1H) | Isoxazole-H | rsc.org | ||
| 6.95 (d, J = 8.7 Hz, 2H) | Phenyl-H | rsc.org | ||
| 7.37 (d, J = 4.6 Hz, 2H) | Phenyl-H | rsc.org | ||
| 7.61 (m, 1H) | Phenyl-H | rsc.org | ||
| 7.76 (d, J = 8.7 Hz, 3H) | Phenyl-H | rsc.org | ||
| 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole | Trifluoroacetic acid | 3.98 (s, 3H) | OCH₃ | orgsyn.org |
| 7.00–7.27 (m, 1H) | Isoxazole C₄-H | orgsyn.org | ||
| 7.00–7.27 (m, 2H) | Aryl H | orgsyn.org | ||
| 7.42–7.97 (m, 6H) | Aryl H | orgsyn.org | ||
| 3-(4-Methoxyphenyl)-5-phenylisoxazole | CDCl₃ | 3.84 (s, 3H) | OCH₃ | rsc.org |
| 6.76 (s, 1H) | Isoxazole-H | rsc.org | ||
| 7.00–6.96 (m, 2H) | ArH | rsc.org | ||
| 7.49–7.41 (m, 3H) | ArH | rsc.org |
Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|---|
| [this compound-5-yl]-methanol | CDCl₃ | 54.18 | OCH₃ | chemrevlett.com |
| 55.12 | CH₂ | chemrevlett.com | ||
| 98.7 | Isoxazole C-H | chemrevlett.com | ||
| 113.0, 113.2 | Phenyl C-H (ortho) | chemrevlett.com | ||
| 120.0 | Phenyl C (ipso) | chemrevlett.com | ||
| 127.0, 127.3 | Phenyl C-H (meta) | chemrevlett.com | ||
| 159.89, 160.93 | Isoxazole C | chemrevlett.com | ||
| 171.0 | Phenyl C-OCH₃ | chemrevlett.com | ||
| 3,5-Bis(4-methoxyphenyl)isoxazole | CDCl₃ | 55.3, 55.4 | OCH₃ | rsc.org |
| 95.9 | Isoxazole C4 | rsc.org | ||
| 114.2, 114.3 | Phenyl C | rsc.org | ||
| 120.4, 121.7 | Phenyl C | rsc.org | ||
| 127.4, 128.1 | Phenyl C | rsc.org | ||
| 160.9, 161.0 | Phenyl C-O | rsc.org |
Infrared (IR) Spectroscopic Characterization
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound derivatives by detecting their characteristic vibrational frequencies.
For [this compound-5-yl]-methanol, the IR spectrum shows a broad absorption band in the 3220-3500 cm⁻¹ range, which is attributed to the O-H stretching vibration of the alcohol group. chemrevlett.com Aromatic C-H stretching vibrations are observed between 3010 and 3120 cm⁻¹. chemrevlett.com The C=N stretching vibration of the isoxazole ring is found at 1620 cm⁻¹, while the N-O stretching vibration appears in the 1600-840 cm⁻¹ range. chemrevlett.com The methoxy group attached to the phenyl ring gives rise to two strong bands in the region of 1040 to 1250 cm⁻¹. chemrevlett.com
In the case of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole, the IR spectrum (KBr) shows aromatic C-H stretching at 3103 and 3006 cm⁻¹. orgsyn.org The aromatic methyl ether is identified by bands at 1257 and 1032 cm⁻¹. orgsyn.org For 5-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]isoxazole, characteristic bands appear at 1496 cm⁻¹ (C=N), 1098 cm⁻¹ (C-O-C), and 811 cm⁻¹ (N-O). scispace.com
Table 3: Infrared (IR) Spectroscopic Data for this compound Derivatives
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| [this compound-5-yl]-methanol | --- | 3220-3500 | O-H stretch | chemrevlett.com |
| 3010-3120 | Aromatic C-H stretch | chemrevlett.com | ||
| 2940-2820 | Aliphatic C-H stretch | chemrevlett.com | ||
| 1620 | C=N stretch (isoxazole) | chemrevlett.com | ||
| 1600, 1570, 1470, 1430 | Ring stretching | chemrevlett.com | ||
| 1600-1475 | Aromatic ring bands | chemrevlett.com | ||
| 1170 | O-C stretch | chemrevlett.com | ||
| 1040-1250 | Methoxy group | chemrevlett.com | ||
| 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole | KBr | 3103, 3006 | Aromatic C-H stretch | orgsyn.org |
| 2955, 2925, 2830 | Aliphatic C-H stretch | orgsyn.org | ||
| 1257, 1032 | Aromatic methyl ether | orgsyn.org | ||
| 841, 812 | C-H out-of-plane bending | orgsyn.org | ||
| 5-(4-Methoxyphenyl)-3-[4-(methylthio)phenyl]isoxazole | --- | 2916 | CH₃ | scispace.com |
| 1496 | C=N | scispace.com | ||
| 1430 | C=C | scispace.com | ||
| 1098 | C-O-C | scispace.com |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound derivatives, which aids in their structural confirmation. High-resolution mass spectrometry (HRMS) provides precise molecular weight data, confirming the elemental composition.
The mass spectrum of 2-cyano-N-[1-(5-methoxy-2-methylbenzofuran-3-yl)ethylidene)-3-(4-methoxyphenyl]acrylohydrazide showed a molecular ion peak at m/z = 403, corresponding to its molecular formula C₂₃H₂₁N₃O₄. eujournal.org For 3,5-bis(4-methoxyphenyl)isoxazole, the mass spectrum (EI) showed a molecular ion at m/z 281, and HRMS confirmed the formula C₁₇H₁₅NO₃. rsc.org
The fragmentation patterns of isoxazole derivatives are also characteristic. For instance, isoxazole carboxamides often show loss of the carboxamide group and ring-opening fragmentations that provide structural clues. smolecule.comworldnewsnaturalsciences.com
Table 4: Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Method | m/z | Assignment | Reference |
|---|---|---|---|---|
| 3,5-Bis(4-methoxyphenyl)isoxazole | EI | 281 | [M]⁺ | rsc.org |
| HRMS (EI) | 281.1050 | [M]⁺ (Calcd. for C₁₇H₁₅NO₃: 281.1052) | rsc.org | |
| 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole | EI | 334 | [M]⁺ | rsc.org |
| 3-Methoxy-5-(methoxycarbonyl)isoxazol-4-yliodonium TFA salt | HRMS (ESI⁺) | 389.9819 | [M - TFA]⁺ (Calcd. for C₁₃H₁₃NO₅¹²⁷I: 389.9833) | iucr.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive, three-dimensional structural information for this compound derivatives in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of 5-amino-3-(4-methoxyphenyl)isoxazole reveals that the molecule is nearly planar, with a small dihedral angle of 7.30 (13)° between the isoxazole and phenyl rings. iucr.org In the crystal, molecules are linked by N—H···N hydrogen bonds, forming chains. iucr.org
For 5-(1-cyclohexen-1-yl)-3-(4-methoxyphenyl)isoxazole, the isoxazole ring forms a dihedral angle of 14.81 (13)° with the 4-methoxyphenyl (B3050149) ring. nih.gov The crystal structure of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin shows that the isoxazoline (B3343090) ring is inclined to the benzoisothiazole ring at a dihedral angle of 27.88(9)°. mdpi.com
Table 5: X-ray Crystallography Data for this compound Derivatives
| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Reference |
|---|---|---|---|---|
| 5-Amino-3-(4-methoxyphenyl)isoxazole | Orthorhombic | P 21 21 21 | Isoxazole/phenyl ring: 7.30 (13)° | iucr.orgcrystallography.net |
| 5-(1-Cyclohexen-1-yl)-3-(4-methoxyphenyl)isoxazole | Triclinic | P-1 | Isoxazole/4-methoxyphenyl ring: 14.81 (13)° | nih.gov |
Computational and Theoretical Studies on 3 4 Methoxyphenyl Isoxazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
DFT calculations are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost, making them suitable for relatively large systems like 3-(4-Methoxyphenyl)isoxazole. asianpubs.orgmdpi.com These methods are used to determine the optimized molecular geometry, where the molecule is in its lowest energy state, and to derive various electronic properties. asianpubs.org For instance, DFT calculations at the B3LYP/6–311G(d,p) level have been effectively used to optimize the structures of related isoxazoline (B3343090) compounds and compare them with experimental X-ray diffraction data. mdpi.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter used to describe the potential for intramolecular charge transfer. asianpubs.orgacu.edu.in
A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and a greater ability for charge transfer to occur within the molecule. asianpubs.orgresearchgate.net DFT calculations are routinely used to compute these energy levels. For example, a study on N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, a closely related derivative, found the HOMO and LUMO energies to be -5.8170 eV and -0.8904 eV, respectively, resulting in an energy gap of 4.9266 eV. mdpi.com In another analysis of a 3-phenyl-5-furan isoxazole (B147169) derivative, the frontier orbital energy gap was calculated to be 4.354 eV. acu.edu.in This analysis confirms that charge transfer is a key process within these types of molecules. asianpubs.org
Table 1: Representative HOMO-LUMO Energy Gaps in Related Isoxazole Derivatives
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | DFT B3LYP/6–311G(d,p) | -5.8170 | -0.8904 | 4.9266 | mdpi.com |
| 5-(Furan-2-yl)-3-phenylisoxazole Derivative (5f) | DFT | - | - | 4.354 | acu.edu.in |
Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule from the results of a quantum chemistry calculation. asianpubs.orguni-muenchen.de This analysis provides insights into the distribution of electrons, which is crucial for understanding a molecule's electrostatic potential, reactivity sites, and intermolecular interactions. researchgate.net
In studies of isoxazole derivatives, Mulliken analysis has been performed using DFT methods like B3LYP. asianpubs.orgasianpubs.org These calculations consistently show that electronegative atoms like oxygen and nitrogen possess negative Mulliken atomic charges, while hydrogen atoms are positively charged. asianpubs.orgasianpubs.org The charge distribution on the carbon atoms varies depending on their bonding environment. asianpubs.org This charge distribution analysis has been correlated with the biological activity of isoxazole compounds, revealing that the isoxazole ring itself plays a significant role in the observed immunological activities. mdpi.com
Theoretical vibrational analysis is performed to understand the different vibrational modes of a molecule. By calculating the harmonic vibrational frequencies using DFT, researchers can assign the peaks observed in experimental infrared (IR) and Raman spectra to specific molecular motions, such as stretching, bending, or twisting of bonds. asianpubs.org
For complex molecules, this theoretical assignment is crucial for interpreting the experimental spectra accurately. asianpubs.org In a study on 5-(4-methoxyphenyl)-3-(1-methylindol-3yl)isoxazole, DFT calculations were used to predict the vibrational frequencies. asianpubs.org The results were then compared with experimental FT-IR spectra. For example, aromatic C-H stretching vibrations were calculated to be in the 3334-3067 cm⁻¹ range, which corresponded well with the experimental observation at 3068 cm⁻¹. asianpubs.org Such studies provide a detailed confirmation of the molecular structure. asianpubs.org
Table 2: Example Vibrational Frequency Assignments for a Related Isoxazole Derivative
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Aromatic C-H Stretching | 3334-3067 | 3068 | asianpubs.org |
| C-N Stretching | 1177 | 1522 | asianpubs.org |
| H-C-C In-plane Bending | - | 1565, 1531, 1228 | asianpubs.org |
Molecular Dynamics (MD) Simulations for Solvent Interactions and Conformation
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. frontiersin.org These simulations can model the interactions between a solute molecule, like this compound, and its surrounding solvent molecules, or its binding with a biological target such as an enzyme. frontiersin.orgresearchgate.net
MD simulations have been used to assess the stability of the binding mode of isoxazole derivatives within the active site of enzymes like cyclooxygenase (COX-2). frontiersin.org By analyzing the trajectory of the simulation, researchers can understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. frontiersin.orgnih.gov Furthermore, MD simulations in explicit solvents are deployed to gain insight into specific and non-specific interactions with solvent molecules, which can influence the compound's photophysical properties and conformational stability. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For isoxazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for a specific biological effect, such as anti-inflammatory activity. benthamdirect.comresearchgate.net
In a study involving a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles, a QSAR model was developed that showed a strong correlation between the predicted and observed anti-inflammatory activity. benthamdirect.comresearchgate.net These models often reveal that properties like lipophilicity (log P) are critical determinants of activity, as they influence the ability of the compound to cross biological membranes. researchgate.net Advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity, thereby guiding the design of more potent analogues. nih.gov
Pharmacological and Biological Research of 3 4 Methoxyphenyl Isoxazole Derivatives
Anti-Inflammatory Activities
Derivatives of 3-(4-methoxyphenyl)isoxazole have been identified as promising anti-inflammatory agents. chemimpex.comwpmucdn.com The isoxazole (B147169) ring is a key structural feature in several known anti-inflammatory drugs, which has spurred further investigation into novel derivatives. nih.govijpca.org Research has demonstrated that these compounds can exert their effects through various mechanisms, including the modulation of inflammatory mediators and pathways.
Modulation of Cytokine Production (e.g., TNF-α, IL-6, IL-2)
The inflammatory response is heavily regulated by cytokines, and the ability of a compound to modulate their production is a key indicator of anti-inflammatory potential. Certain isoxazole derivatives have shown the capacity to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
One study investigated a series of new isoxazole derivatives for their immunosuppressive activities. nih.gov A notable compound from this series, MZO-2, demonstrated a weak but present ability to suppress the production of TNF-α induced by lipopolysaccharide (LPS) in whole blood cell cultures. nih.gov Further research on a pyrrolo[3,4-d] chemimpex.comaalto.fioxazole-4,6-dione derivative showed it could inhibit LPS-induced production of both TNF-α and IL-6 in macrophage THP-1 cells, suggesting a potential role in managing sepsis. nih.gov
Table 1: Effect of Isoxazole Derivatives on Cytokine Production
| Compound | Model/Cell Line | Effect | Source |
|---|---|---|---|
| MZO-2 | Human whole blood cell cultures (LPS-induced) | Suppression of TNF-α production | nih.gov |
Inhibition of Inflammatory Pathways (e.g., COX-2)
A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for prostaglandin (B15479496) production at sites of inflammation. mdpi.com Several derivatives of this compound have been specifically designed and evaluated as selective COX-2 inhibitors. nih.gov
One study reported a series of novel isoxazole derivatives, among which S-methyl-5-(4-methoxyphenyl)-isoxazole-4-carbothioate (IXZ1) exhibited strong and selective inhibitory activity against the COX-2 enzyme, with no activity observed against COX-1. nih.govaalto.fi Another compound, 2-(3,4-bis(4-methoxyphenyl)-isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (IXZ3), was found to be a potent COX-2 inhibitor with a half-maximal inhibitory concentration (IC50) value of 0.95 µM. nih.govaalto.fi
Further research into new dihydropyrimidin-2(1H)-one based isoxazole derivatives identified several compounds with significant COX-2 inhibition. The compounds were evaluated for their in vitro inhibition of COX-1 and COX-2, showing marked selectivity towards COX-2. nih.gov For instance, compound C6 was the most potent, with an IC50 value of 0.55 µM for COX-2, while C8 showed the highest selectivity index. nih.gov
Table 2: In Vitro COX-2 Inhibition by this compound Derivatives
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] | Source |
|---|---|---|---|---|
| IXZ3 | 0.95 | >100 | >105 | nih.govaalto.fi |
| C3 | 0.93 ± 0.01 | 22.56 ± 0.98 | 24.26 | nih.gov |
| C5 | 0.85 ± 0.04 | 35.55 ± 1.03 | 41.82 | nih.gov |
| C6 | 0.55 ± 0.03 | 33.95 ± 0.87 | 61.73 | nih.gov |
| C7 | 1.15 ± 0.05 | >100 | >86.95 | nih.gov |
Analgesic Properties
The isoxazole scaffold is a core structure in various pharmaceuticals, including those with pain-relieving properties. sarpublication.com Research has confirmed that derivatives of this compound can possess significant analgesic activity. chemimpex.commdpi.com
A study focused on the synthesis of novel N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine derivatives (coded BSM-IIIA-IIIJ) and evaluated their analgesic effects using the Eddy's hot plate method. sarpublication.comsarpublication.com The results indicated that several of the synthesized compounds exhibited notable analgesic activity. Specifically, 5-(4-bromophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-amine (BSM-IIID) and 5-(4-chloro-3-nitrophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-amine (BSM-IIIF) were identified as having good analgesic effects, while other compounds in the series showed moderate to poor activity. sarpublication.comsarpublication.com
Table 3: Analgesic Activity of N-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-amine Derivatives
| Compound ID | Substitution on 5-phenyl ring | Analgesic Activity | Source |
|---|---|---|---|
| BSM-IIID | 4-bromo | Good | sarpublication.comsarpublication.com |
| BSM-IIIF | 4-chloro-3-nitro | Good | sarpublication.comsarpublication.com |
| BSM-IIIA | Unsubstituted | Moderate | sarpublication.com |
Antimicrobial Efficacy
The search for new antimicrobial agents is a critical area of pharmaceutical research, and heterocyclic compounds like isoxazoles have shown considerable promise. ipindexing.comresearchgate.net Derivatives of this compound have been tested against a variety of pathogenic microorganisms, demonstrating both antibacterial and antifungal properties. wpmucdn.com
Antibacterial Spectrum and Mechanisms
Isoxazole derivatives have been evaluated for their in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. ijrrjournal.com
One study synthesized a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles and screened them for antibacterial activity. researchgate.net Compounds 5a, 5c, 5e, 5f, and 5i showed encouraging results when compared to a standard reference drug against bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net Another investigation into chalcone-isoxazole hybrids found that a derivative containing a 2,4,6-trimethoxyphenyl ring was the most potent antibacterial agent in its series, with a minimum inhibitory concentration (MIC) of 1 µg/mL. mdpi.com The nature and position of substituents on the phenyl ring were found to play a crucial role in the observed antibacterial activity. mdpi.com
Table 4: Antibacterial Activity of Selected Isoxazole Derivatives
| Compound/Series | Target Bacteria | Activity/Measurement | Source |
|---|---|---|---|
| Compounds 5a, 5c, 5e, 5f, 5i | Gram-positive and Gram-negative strains | Inspiring activity | researchgate.net |
| Chalcone (B49325) derivative 28 | Various bacterial strains | Potent (MIC = 1 µg/mL) | mdpi.com |
Antifungal Activities
In addition to their antibacterial effects, many isoxazole derivatives have demonstrated significant antifungal capabilities. sarpublication.comijrrjournal.com They have been tested against human pathogens like Candida albicans and Aspergillus niger, as well as various plant-pathogenic fungi. ijrrjournal.comnih.gov
A novel series of isoxazole-based derivatives were synthesized and evaluated for their anti-Candida potential. nih.gov Two compounds, PUB14 and PUB17, displayed selective and potent antifungal activity against C. albicans and were also effective against biofilms formed by the fungus. Notably, these compounds did not inhibit the growth of beneficial Lactobacillus sp., suggesting they could be developed for conditions like vulvovaginal candidiasis. nih.gov
In the context of agricultural applications, cuminaldehyde-derived isoxazolines were tested against six plant-pathogenic fungi. nih.gov The compound 3-(2-Fluorophenyl)-5-(4-isopropylphenyl) isoxazoline (B3343090) (2d) showed higher antifungal activity against Sclerotinia sclerotiorum, Physalospora piricola, and Pyricularia oryzae than commercial fungicides. Against Ph. piricola, compound 2d had an EC50 value of 7.25 µg·mL−1, which was threefold more potent than the standard thiabendazole. nih.gov
Table 5: Antifungal Activity of Selected Isoxazole Derivatives
| Compound ID | Target Fungi | Activity/Measurement (EC50/MIC) | Source |
|---|---|---|---|
| PUB14, PUB17 | Candida albicans | Selective and potent antifungal activity | nih.gov |
| 2d | Physalospora piricola | EC50 = 7.25 µg·mL−1 | nih.gov |
| 2d | Sclerotinia sclerotiorum | EC50 = 13.06 µg·mL−1 | nih.gov |
Antiviral Investigations
The emergence of viral diseases necessitates the development of novel antiviral agents. Research into isoxazole derivatives has revealed promising activity against various plant viruses. A series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their effectiveness against the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov
Among the synthesized compounds, one derivative, in particular, demonstrated significant antiviral capabilities, with curative, protective, and inactivating actions superior to the commonly used antiviral agent, Ningnanmycin. nih.gov This suggests that the isoxazole scaffold is a viable starting point for the development of new plant virucides. The study also indicated that this lead compound could enhance the defense-related enzyme activity in tobacco leaves, thereby boosting the plant's tolerance to TMV infection. nih.gov
Table 1: In Vivo Antiviral Activity of a Lead Isoxazole-Amide Derivative (7t) at 500 µg/mL
| Virus | Activity Type | Compound 7t Inhibition Rate (%) | Ningnanmycin Inhibition Rate (%) |
|---|---|---|---|
| TMV | Curative | 59.1 | 52.3 |
| Protection | 62.5 | 55.6 | |
| Inactivation | 94.3 | 85.4 | |
| CMV | Curative | 55.7 | 50.2 |
| Protection | 58.4 | 53.1 | |
| Inactivation | 90.5 | 82.6 |
Antimycobacterial Studies
Tuberculosis remains a significant global health threat, and the rise of drug-resistant strains of Mycobacterium tuberculosis (MTB) has created an urgent need for new therapeutic agents. Isoxazole derivatives have been investigated as a potential source of novel antimycobacterial compounds.
One study focused on a series of 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues. These compounds were tested for their activity against both the drug-sensitive MTB H37Rv strain and an isoniazid-resistant (INHR-MTB) strain. tandfonline.comnih.gov Several analogues displayed moderate to high inhibitory activity. Notably, the compound 6,7-dimethoxy-3-(4-chloro phenyl)-4H-indeno[1,2-c]isoxazole emerged as the most potent agent, showing significantly higher activity against both strains compared to the first-line anti-TB drug, isoniazid (B1672263) (INH). tandfonline.com
Another line of research identified an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), which targets FadD32, a fatty acyl-AMP ligase essential for mycolic acid synthesis in mycobacteria. nih.govacs.orgconsensus.app M1 was found to inhibit the activity of MtbFadD32 and MtbFadD28 enzymes and curtail the survival of MTB in infected macrophages. nih.govacs.org These findings highlight a promising chemical scaffold for developing new antitubercular drugs that target key mycobacterial enzymes. nih.govacs.orgconsensus.app
Table 2: Antimycobacterial Activity of Indeno[1,2-c]isoxazole Analogues (MIC in µM)
| Compound | Substituent | MIC vs. MTB H37Rv | MIC vs. INHR-MTB |
|---|---|---|---|
| 4a | 4-Methoxyphenyl (B3050149) | 3.08 | 12.34 |
| 4b | 4-Chlorophenyl | 0.22 | 0.34 |
| 4h | 2-Chlorophenyl | 0.78 | 1.72 |
| 4i | 2,6-Dichlorophenyl | 1.28 | 3.96 |
| Isoniazid | (Reference) | 0.91 | 11.67 |
Anticancer and Antiproliferative Potentials
Isoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including direct cytotoxicity, induction of apoptosis, and enzyme inhibition.
Numerous studies have confirmed the antiproliferative effects of isoxazole-containing compounds across a range of human cancer cell lines. A series of isoxazole ring-containing chalcones and their corresponding dihydropyrazole derivatives were evaluated for their anticancer activity against the PC-3 prostate cancer cell line. Several dihydropyrazole derivatives, such as compounds 39 and 45 , exhibited potent activity, with IC50 values of 4 ± 1 µg/mL and 2 ± 1 µg/mL, respectively, which was superior to the standard drug Docetaxel (IC50 = 5 µg/mL). mdpi.com
In another study, novel enantiopure isoxazolidine (B1194047) derivatives were tested against human breast carcinoma (MCF-7), lung adenocarcinoma (A-549), and ovarian carcinoma (SKOV3) cells. nih.gov Two compounds, 2f and 2g , were particularly active, with IC50 values comparable to the standard drug doxorubicin. nih.gov Furthermore, some isoxazole derivatives have shown activity against glioblastoma cell lines, including U251-MG and the temozolomide-resistant T98G line. nih.gov
Table 3: Cytotoxicity (IC50) of Selected Isoxazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| Dihydropyrazole 39 | PC-3 | Prostate | ~7.9 (converted from 4 µg/mL) |
| Dihydropyrazole 45 | PC-3 | Prostate | ~3.8 (converted from 2 µg/mL) |
| Isoxazolidine 2f | MCF-7 | Breast | 9.7 ± 1.3 |
| A-549 | Lung | 9.7 ± 0.7 | |
| SKOV3 | Ovarian | 6.5 ± 0.9 | |
| Isoxazolidine 2g | MCF-7 | Breast | 17.7 ± 1 |
| A-549 | Lung | 12.1 ± 1.1 | |
| SKOV3 | Ovarian | 13.9 ± 0.7 |
A key mechanism behind the anticancer activity of isoxazole derivatives is their ability to induce programmed cell death, or apoptosis. espublisher.com Research has shown that these compounds can trigger apoptosis through multiple pathways.
Studies on novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant pro-apoptotic activity in human erythroleukemic K562 cells, inducing both early and late stages of apoptosis. nih.gov The immunosuppressive action of some isoxazole derivatives has also been linked to the induction of apoptosis. For instance, the compound MM3 was found to cause significant increases in the expression of caspases and Fas in Jurkat cells, suggesting the initiation of an apoptotic pathway. nih.gov Another derivative, PUB1, was also shown to induce Fas and elevate caspase 8 expression. researchgate.net
Furthermore, the modulation of the Bax/Bcl-2 protein ratio is a critical aspect of apoptosis induction. An increase in the Bax/Bcl-2 ratio makes cells more susceptible to apoptosis. nih.govnih.gov Studies have shown that treatment with certain derivatives can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the balance in favor of cell death. nih.govijper.org Some compounds have also been found to arrest the cell cycle, for example at the S or G2/M phase, preventing cancer cell proliferation. nih.govnih.gov
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered important targets for cancer therapy. nih.govnih.gov A novel class of HDAC6 inhibitors has been identified based on a 3-hydroxy-isoxazole scaffold, which acts as a zinc-binding group (ZBG). nih.govnih.govresearchgate.nettandfonline.com This is significant because many existing HDAC inhibitors use a hydroxamic acid ZBG, which can be associated with genotoxicity. nih.gov The 3-hydroxy-isoxazole moiety represents a valuable and potentially safer alternative. nih.govresearchgate.net
In vitro tests demonstrated that several of these new isoxazole derivatives could inhibit HDAC6 with good potency. The most effective candidate achieved an IC50 of 700 nM. nih.govnih.govresearchgate.nettandfonline.com This line of research presents a promising new direction for the development of selective and potent HDAC inhibitors for cancer treatment. nih.gov
Table 4: Inhibitory Activity of 3-Hydroxy-isoxazole Derivatives Against HDAC6
| Compound | Linker | Cap Group | HDAC6 IC50 (µM) |
|---|---|---|---|
| 17 | 4-fluorophenyl | 4-fluorophenyl | 0.9 |
| 23 | Thiophene (B33073) | 4-fluorophenyl | 0.8 |
| 25 | Thiophene | 2-naphthyl | 0.7 |
Immunomodulatory and Immunosuppressive Effects
Derivatives of isoxazole have been shown to possess significant immunomodulatory properties, with many exhibiting immunosuppressive effects. nih.govmdpi.com These compounds have been tested in various in vitro models using human cells.
A new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) to varying degrees. nih.gov The compound 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was identified as having the strongest antiproliferative activity without showing toxicity. nih.gov
Furthermore, these derivatives can also modulate cytokine production. Compound MM3 was shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood cell cultures. nih.gov Similarly, a study on 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides identified a compound (MO5) that inhibited both PHA-induced PBMC proliferation and LPS-induced TNF-α production. nih.gov Some isoxazole derivatives, such as MZO-2, also demonstrated a potent ability to suppress PHA-induced PBMC proliferation in a dose-dependent manner. nih.govscience24.com The mechanism for these immunosuppressive actions can vary, with some compounds inducing apoptosis in immune cells, as seen with MM3's effect on Jurkat cells. nih.gov
Neuropharmacological Research
The exploration of this compound derivatives has yielded promising results in the field of neuropharmacology, with studies indicating potential therapeutic applications in the management of neurodegenerative diseases and psychiatric disorders.
Neuroprotective Effects
Research has highlighted the neuroprotective potential of isoxazole-containing compounds. A newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI) has demonstrated the ability to protect against neurodegeneration in a mouse model of Alzheimer's disease. Pre-treatment with TMI was found to significantly improve memory and cognitive behavior. Furthermore, it led to a notable increase in the levels of the antioxidant enzymes glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), while decreasing levels of acetylcholinesterase inhibitors (AChEIs) and the lipid peroxidation product malondialdehyde (MDA) researchgate.netbdpsjournal.org. These findings suggest that isoxazolone derivatives may offer neuroprotection by mitigating oxidative stress researchgate.netbdpsjournal.org.
Activities Related to Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)
Derivatives of this compound have been investigated for their potential in treating neurodegenerative conditions such as Alzheimer's and Parkinson's disease.
In the context of Alzheimer's disease , a 3,4,5-trimethoxy isoxazolone derivative (TMI) has been shown to attenuate the levels of beta-amyloid (Aβ1-42) and tau proteins in a streptozotocin-induced mouse model of the disease researchgate.netbdpsjournal.org. Molecular analysis revealed that TMI treatment ameliorated the increased levels of Aβ1-42 and tau proteins, as well as cellular oxidative stress, that are characteristic of this model researchgate.netbdpsjournal.org. The multifaceted nature of isoxazolone derivatives and their ability to interact with various targets underscore their potential as multi-target agents for neurodegenerative diseases researchgate.netbdpsjournal.org.
For Parkinson's disease , a series of phenyl substituted isoxazole carbohydrazides were designed and evaluated as inhibitors of monoamine oxidase B (MAO-B), a key target in Parkinson's therapy scielo.br. While these compounds did not significantly inhibit MAO-A, many demonstrated potent inhibitory activity against MAO-B. Two specific derivatives, 5-phenyl-N′-(1-(p-tolyl)ethylidene)isoxazole-3-carbohydrazide and N′-(1-(3,4-dimethoxyphenyl)ethylidene)-5-phenylisoxazole-3-carbohydrazide, displayed reversible and competitive inhibition of MAO-B and exhibited strong binding affinity in molecular modeling studies scielo.br. Furthermore, administration of these compounds showed preventive effects against MPTP-induced Parkinsonism in animal models scielo.br. A patent has also been filed for a medicinal composition for treating Parkinson's disease that includes a 3-[4-[[1-[[3-(1,1-dimethylethyl)phenyl]sulfonyl]-5-trifluoromethyl-1H-indole-2-yl]methyl]-phenyl]-4H-isoxazole-5-one derivative, highlighting the continued interest in this class of compounds nih.gov.
| Compound/Derivative | Disease Model | Observed Effects | Reference |
|---|---|---|---|
| 3,4,5-trimethoxy isoxazolone derivative (TMI) | Streptozotocin-induced Alzheimer's disease mouse model | Improved memory and cognition; attenuated beta-amyloid and tau protein levels; increased antioxidant enzyme levels. | researchgate.netbdpsjournal.org |
| 5-phenyl-N′-(1-(p-tolyl)ethylidene)isoxazole-3-carbohydrazide | MPTP-induced Parkinsonism mouse model | Potent, reversible, and competitive MAO-B inhibition; prevention of Parkinsonism symptoms. | scielo.br |
| N′-(1-(3,4-dimethoxyphenyl)ethylidene)-5-phenylisoxazole-3-carbohydrazide | MPTP-induced Parkinsonism mouse model | Potent, reversible, and competitive MAO-B inhibition; prevention of Parkinsonism symptoms. | scielo.br |
Receptor Modulation (e.g., AMPA receptor agonists, GABA-A receptor)
The neuromodulatory effects of isoxazole derivatives have been a significant area of investigation, with a particular focus on their interaction with glutamate (B1630785) receptors.
AMPA Receptor Modulation : Isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors mdpi.comresearchgate.netnih.govresearchgate.net. These derivatives act as negative allosteric modulators, binding to a regulatory site distinct from the glutamate-binding domain mdpi.com. This interaction can prolong the deactivation of the receptor and accelerate its desensitization, which may help in preventing excitotoxicity mdpi.com. Electrophysiological studies using the whole-cell patch clamp technique on twelve isoxazole-4-carboxamide derivatives demonstrated their potent inhibitory activity on AMPA receptors researchgate.netnih.govresearchgate.net. Specifically, compounds CIC-1 and CIC-2 showed an 8-fold and 7.8-fold inhibition of AMPA receptor activity, respectively researchgate.netresearchgate.net. These findings highlight the therapeutic potential of these derivatives in conditions where AMPA receptor overactivation is implicated, such as chronic pain mdpi.comresearchgate.netnih.govresearchgate.net.
GABA-A Receptor Modulation : While the isoxazole ring is a component of some molecules that interact with the GABA-A receptor, such as the partial agonist 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol ijpca.org, there is currently a lack of specific research detailing the direct modulation of GABA-A receptors by derivatives of this compound.
Antidepressant and Anxiolytic Activities
The potential of isoxazole derivatives as antidepressant and anxiolytic agents has been explored, although direct evidence for this compound derivatives is still emerging. A review of the biological activities of isoxazole compounds notes their potential for anxiolytic properties ijpca.org.
Research on related structures provides some insights. For instance, a series of 1,3,4-oxadiazole (B1194373) derivatives were synthesized and evaluated for antidepressant activity, with some compounds showing significant in vivo effects in tail suspension and forced swimming tests researchgate.net. Another study on 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI), a novel MAO inhibitor, demonstrated its antidepressant-like effects in mice, which were attributed to its modulatory effects on the serotonergic and dopaminergic systems mdpi.com.
In the realm of anxiolytic research, new derivatives of 6-(4-methoxyphenyl)-7H- scielo.brresearchgate.netnih.govtriazolo[3,4-a] researchgate.netresearchgate.netbenzodiazepine have shown prominent anxiolytic activity in preclinical models, with some compounds exhibiting efficacy comparable to diazepam and tofisopam (B1682394) researchgate.netmalariaworld.org. The compound 3-((4-methoxyphenyl)selanyl)-2-phenylbenzofuran (SeBZF3) also exhibited anxiolytic-like activity in several mouse models, with its effects suggested to be mediated by the serotonergic system and inhibition of cerebral MAO-A activity researchgate.net. While these compounds are not direct derivatives of this compound, the presence of the 4-methoxyphenyl moiety in some of these active molecules suggests its potential contribution to the observed pharmacological effects.
Antidiabetic Activity
The isoxazole nucleus is a constituent of various compounds that have been investigated for their antidiabetic potential. A number of isoxazoline derivatives have been noted for their diverse pharmacological activities, including antidiabetic effects mdpi.com.
One study reported the synthesis and evaluation of novel beta-amino ketone derivatives containing a sulfamethoxazole (B1682508) moiety, which includes an isoxazole ring. These compounds were found to possess protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase inhibitory activity, and some were able to moderately activate the peroxisome proliferator-activated receptor response element (PPRE) nih.gov. Another line of research focused on a novel isoxazole derivative of the flavonoid kaempferol, which demonstrated improved glucose consumption at the nanomolar level in insulin-resistant HepG2 cells researchgate.netresearchgate.net. The mechanism of action for this class of compounds may involve the activation of the AMPK/PEPCK/G6Pase pathway researchgate.netresearchgate.net. The synthesis of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin has also been reported, further expanding the library of isoxazole derivatives with potential biological activities mdpi.com.
Antitrypanosomal Activity
Derivatives of isoxazole have emerged as a promising class of compounds in the search for new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi.
A study on the synthesis and in vitro trypanocidal activity of 3,5-diarylisoxazole derivatives revealed that a majority of the tested compounds were highly active against both trypomastigote and amastigote forms of the parasite scielo.brnih.gov. One particular isoxazole derivative was found to be slightly more potent than the current reference drug, benznidazole (B1666585) scielo.brnih.gov. The inclusion of a fluorine group on either of the phenyl rings of the 3,5-diarylisoxazole structure was found to significantly improve the anti-T. cruzi activity scielo.br.
Further research into nitroisoxazole derivatives has also shown their effectiveness against the epimastigote form of T. cruzi researchgate.net. The presence of a nitro group in the isoxazole skeleton is believed to contribute to the trypanocidal activity through the generation of free radicals researchgate.net. Additionally, the lipophilicity of the compounds and the presence of aromatic rings as substituents appear to play a role in their efficacy researchgate.netresearchgate.net. These findings underscore the potential of the isoxazole scaffold in the development of novel antitrypanosomal agents researchgate.netscielo.brresearchgate.netnih.gov.
| Compound | Parasite Form | Activity | Reference |
|---|---|---|---|
| Isoxazole derivative 7b | Amastigotes and Trypomastigotes of T. cruzi | Slightly more potent than benznidazole | scielo.br |
Enzyme Inhibitory Activities of this compound Derivatives
Derivatives of the this compound scaffold have been investigated for their potential to inhibit various enzymes, playing a crucial role in the exploration of new therapeutic agents. Research has particularly focused on their effects on enzymes such as carbonic anhydrases and tyrosinase, which are implicated in a range of physiological and pathological processes.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and bone resorption. The inhibition of specific CA isoforms has been a target for the development of drugs for conditions like glaucoma, epilepsy, and certain types of cancer.
Recent studies have explored isoxazole derivatives as potential carbonic anhydrase inhibitors. Although direct studies on this compound derivatives are limited in the available research, investigations into structurally related isoxazole compounds provide valuable insights into their inhibitory potential.
One study focused on a series of (E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-one derivatives and their inhibitory activity against carbonic anhydrase. The findings revealed that the substitution pattern on the aromatic ring significantly influences the inhibitory potency. For instance, compounds featuring a five-membered thiophene ring or a phenyl ring with specific substitutions demonstrated notable inhibitory effects.
The inhibitory activities of these isoxazole derivatives against carbonic anhydrase are presented in the table below.
| Compound ID | Structure | IC50 (µM) |
| AC2 | (E)-4-((thiophen-2-yl)methylene)-3-propylisoxazol-5(4H)-one | 112.3 ± 1.6 |
| AC3 | (E)-4-(3-ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one | 228.4 ± 2.3 |
| AC1 | (E)-4-benzylidene-3-propylisoxazol-5(4H)-one | 368.2 |
| AC4 | (E)-4-(4-methoxybenzylidene)-3-propylisoxazol-5(4H)-one | 483.0 |
| Acetazolamide | Standard Inhibitor | 18.6 ± 0.5 |
Data sourced from a study on (E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-one derivatives. nih.gov
The structure-activity relationship (SAR) analysis from this study indicated that the nature of the aromatic or heteroaromatic ring and its substituents are crucial for determining the inhibitory activity against carbonic anhydrase. nih.gov The presence of a thiophene ring in compound AC2 was associated with the highest activity among the tested derivatives. nih.gov Similarly, the ethoxy and hydroxyl substitutions on the phenyl ring of compound AC3 contributed to its significant inhibitory potential. nih.gov
Tyrosinase Inhibitors
Tyrosinase is a key copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Consequently, the development of tyrosinase inhibitors is an active area of research in dermatology and cosmetology.
While specific studies detailing the tyrosinase inhibitory activity of this compound derivatives were not prominently found in the surveyed literature, the broader class of compounds containing methoxyphenyl groups has been investigated for this purpose. The 4-methoxyphenyl moiety is of interest in the design of tyrosinase inhibitors due to its structural resemblance to tyrosine, the natural substrate of the enzyme.
For instance, research on methoxy-substituted tyramine (B21549) derivatives has shown that compounds with a 4-methoxyphenyl group can exhibit potent tyrosinase inhibitory activity. One of the most active compounds identified in a particular study was 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate, which demonstrated an exceptionally low IC50 value of 0.059 nM against mushroom tyrosinase. nih.gov This highlights the potential contribution of the 4-methoxyphenyl group to high-affinity binding to the enzyme's active site.
The general structure-activity relationship for tyrosinase inhibitors often involves phenolic hydroxyl groups that can chelate the copper ions in the active site. However, the presence of a methoxy (B1213986) group, as seen in the 4-methoxyphenyl substituent, can also contribute to the inhibitory activity, possibly through hydrophobic interactions within the enzyme's binding pocket.
Although direct quantitative data for this compound derivatives as tyrosinase inhibitors is not available in the provided search results, the established importance of the 4-methoxyphenyl group in other classes of tyrosinase inhibitors suggests that this scaffold could be a promising starting point for the design of novel tyrosinase inhibitors. Further research is needed to synthesize and evaluate such derivatives to determine their specific inhibitory potential and mechanism of action against tyrosinase.
Structure Activity Relationship Sar Studies of 3 4 Methoxyphenyl Isoxazole Derivatives
Influence of Methoxy (B1213986) Group on Biological Activity
Studies on various isoxazole (B147169) derivatives have highlighted the importance of the methoxy substituent. For instance, in a series of chalcone (B49325) derivatives, which share a similar phenylpropanoid backbone, the presence and position of methoxy groups on the aryl rings were found to be crucial for their antiproliferative activity. Specifically, compounds with 3-hydroxy-4-methoxy substituents on the B ring, a pattern also found in potent natural products like phenstatin (B1242451) and combretastatin (B1194345) A-4, demonstrated significant activity against breast cancer cells. mdpi.com This suggests that the electronic and steric properties imparted by the methoxy group, often in concert with an adjacent hydroxyl group, are important for interaction with the colchicine (B1669291) binding site on tubulin. mdpi.com
Furthermore, research on isoxazole-containing compounds has shown that the presence of a methoxy group can contribute to the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. nih.gov The delocalization of π-electrons, influenced by the methoxy substituent, can affect the molecule's interaction with lipid membranes. nih.gov In the context of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, the methoxy group's oxygen atom can act as a hydrogen bond acceptor, influencing the intermolecular interactions within the crystal structure, which can be a factor in the compound's solid-state properties and bioavailability. mdpi.com
The replacement or modification of the methoxy group can lead to significant changes in biological activity. For example, in a study of isoxazolidine (B1194047) derivatives, comparing compounds with a hydroxyl group versus a methoxy group at the C-4 position of a phenyl ring revealed a decrease in activity against certain cancer cell lines for the methoxy-containing analog. nih.gov This indicates that for some biological targets, a hydrogen bond-donating group (hydroxyl) may be more favorable than a hydrogen bond-accepting group (methoxy).
The following table summarizes the influence of the methoxy group on the biological activity of related isoxazole derivatives based on available research.
| Compound/Derivative Class | Biological Activity | Influence of Methoxy Group | Reference |
| Chalcone Derivatives | Antiproliferative (Breast Cancer) | The 3-hydroxy-4-methoxy substitution pattern on the B ring is associated with potent activity, mimicking the structure of known tubulin-targeting agents. | mdpi.com |
| Isoxazole-Coumarin Conjugates | Antimicrobial | Methoxy substituents, in conjunction with a coumarin (B35378) moiety, were found to enhance activity against fungal and bacterial strains, possibly by increasing lipophilicity. | nih.gov |
| N-(4-Methoxyphenyl)-nitrobenzenesulfonamides | Intermolecular Interactions | The methoxy oxygen can act as a hydrogen bond acceptor, influencing crystal packing and solid-state properties. | mdpi.com |
| Isoxazolidine Derivatives | Antiproliferative (Cancer Cell Lines) | Replacement of a hydroxyl group with a methoxy group at the C-4 position of the phenyl ring led to decreased activity, suggesting the importance of a hydrogen bond donor in this position for this specific target. | nih.gov |
Impact of Substituents at Isoxazole Ring Positions
Substituents at the C4 and C5 positions of the isoxazole ring play a pivotal role in determining the biological and chemical properties of 3-(4-methoxyphenyl)isoxazole derivatives. The nature of these substituents can influence the molecule's reactivity, stereochemistry, and interaction with biological targets.
Crystallographic and theoretical studies have shown that the electronic nature of substituents at the C4 position significantly affects the isoxazole ring's stability and reactivity. researchgate.netrsc.org Electron-withdrawing groups at the C4 position enhance the polarity of the C4–C5 bond, making the molecule structurally similar to a Michael acceptor. researchgate.netrsc.org This increased polarity leads to an elongation and weakening of the N–O bond, making the isoxazole ring more susceptible to reductive cleavage. researchgate.netrsc.org Conversely, conjugating but not π-electron-withdrawing substituents at C4, as well as substituents at the C5 position, tend to decrease the C4–C5 bond polarity. researchgate.netrsc.org
The type of substituent at the C5 position also has a demonstrable impact on biological activity. In a study of trisubstituted isoxazoles as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), the presence of a hydrogen-bond donor moiety at the C5 position was found to be crucial for activity. nih.gov Specifically, a pyrrole (B145914) moiety at C5 was shown to form important hydrogen bond interactions with the receptor. dundee.ac.uk
Furthermore, the introduction of different functional groups at various positions on the isoxazole ring can lead to a diverse range of pharmacological activities. For example, isoxazole derivatives have been investigated for their potential as:
Anticancer agents: The cytotoxicity of some 3,4,5-trisubstituted isoxazoles has been evaluated against human promyelocytic leukemia cell lines. rsc.org
Antimicrobial agents: The introduction of a thiophene (B33073) moiety to the isoxazole ring has been shown to increase antimicrobial activity. nih.gov
Farnesoid X receptor (FXR) agonists: 3D-QSAR studies on isoxazole derivatives have identified that hydrophobicity at the R2 group and an electronegative group at the R3 group are critical for agonistic activity. nih.gov
The following table provides examples of how different substituents on the isoxazole ring of various isoxazole derivatives influence their properties.
| Position | Substituent Type | Effect | Reference |
| C4 | π-Electron-withdrawing (e.g., acyl, cyano) | Enhances C4–C5 bond polarity, making the ring more susceptible to reduction and cleavage. | researchgate.netrsc.org |
| C4 | Conjugating, non-electron-withdrawing (e.g., phenyl) | Diminishes C4–C5 bond polarity. | researchgate.netrsc.org |
| C5 | Hydrogen-bond donor (e.g., pyrrole) | Crucial for binding to specific receptors like RORγt. | nih.govdundee.ac.uk |
| C3, C4, C5 | Various (e.g., dimethyl, R-phenyldiazenyl) | Can impart cytotoxic activity against cancer cell lines. | rsc.org |
| C3 or C5 | Thiophene | Increases antimicrobial activity. | nih.gov |
Correlation Between Molecular Structure and Specific Pharmacological Profiles
For instance, the synthesis of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin highlights how the combination of the 3-(4-methoxyphenyl)isoxazoline core with a saccharin (B28170) moiety can lead to a compound with a specific three-dimensional structure stabilized by C–H···O hydrogen bonds. mdpi.com While the specific pharmacological profile of this particular compound was not detailed in the provided context, its structural analysis provides a foundation for understanding its potential interactions with biological macromolecules. mdpi.com
The development of isoxazole derivatives as farnesoid X receptor (FXR) agonists provides a clear example of structure-based drug design. nih.gov 3D-QSAR and molecular dynamics studies have revealed that specific structural features are essential for potent FXR agonism. These include:
Hydrophobicity at the R2 position: This likely facilitates binding to a hydrophobic pocket within the receptor's ligand-binding domain.
An electronegative group at the R3 position: This may be involved in forming key polar interactions, such as hydrogen bonds or salt bridges, with specific residues like ARG331 and HIS447. nih.gov
The antiproliferative activity of isoxazolidine derivatives further illustrates the correlation between structure and a specific pharmacological outcome. In one study, a derivative bearing a 2-hydroxyl group on the phenyl ring (compound 2f) and another with a methyl 2-hydroxy-5-methylbenzoate group (compound 2g) were identified as potent inhibitors of cancer cell growth and inducers of apoptosis. nih.gov The specific arrangement of these substituents evidently leads to favorable interactions with the target, which was suggested to be the epidermal growth factor receptor (EGFR). nih.gov
The following table correlates specific structural features of various isoxazole derivatives with their observed pharmacological profiles.
| Structural Features | Pharmacological Profile | Key Interactions/Hypotheses | Reference |
| 3-(4-methoxyphenyl)isoxazoline core linked to saccharin | Potential for specific biological activity | The defined 3D structure and hydrogen bonding patterns suggest the potential for specific interactions with biological targets. | mdpi.com |
| Isoxazole core with hydrophobicity at R2 and an electronegative group at R3 | Farnesoid X Receptor (FXR) Agonist | Hydrophobic interactions with residues like LEU287 and MET290, and polar interactions (salt bridges, hydrogen bonds) with ARG331 and HIS447. | nih.gov |
| Isoxazolidine with a 2-hydroxylphenyl group or a methyl 2-hydroxy-5-methylbenzoate group | Antiproliferative (Cancer), Apoptosis Induction | Potentially favorable interactions with the epidermal growth factor receptor (EGFR). | nih.gov |
Applications in Materials Science and Industrial Chemistry
Incorporation into Polymers and Coatings
The isoxazole (B147169) moiety is a stable heterocyclic ring that can be incorporated into polymer backbones to create materials with unique properties. The compound 3-(4-methoxyphenyl)isoxazole serves as a valuable building block or additive in the synthesis of various polymers and coatings. Its aromatic nature and the presence of heteroatoms can influence the final properties of the polymeric material. The incorporation of such heterocyclic compounds can be a strategy to design polymers with specific functionalities and improved performance characteristics.
Enhancement of Thermal Stability and Mechanical Properties
Role as Corrosion Inhibitors
Derivatives of this compound have demonstrated significant potential as corrosion inhibitors for metals, particularly for copper in acidic environments. The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen in the isoxazole ring), aromatic rings, and functional groups which can act as centers for adsorption.
A notable example is the derivative [this compound-5-yl]-methanol, which has been studied as a corrosion inhibitor for copper in a 1 M sulfuric acid solution. chemrevlett.comchemrevlett.com Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have been employed to evaluate its performance.
The potentiodynamic polarization data indicates that the presence of the inhibitor decreases the corrosion current density (Icorr), suggesting a reduction in the corrosion rate. chemrevlett.com The inhibitor acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process.
Potentiodynamic Polarization Data for Copper in 1 M H₂SO₄ with [this compound-5-yl]-methanol
| Inhibitor Concentration (ppm) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) |
|---|---|---|
| 0 | 18.25 | - |
| 25 | 2.02 | 88.9 |
| 100 | 1.68 | 90.8 |
| 200 | 1.45 | 92.1 |
| 400 | 1.29 | 92.9 |
Electrochemical Impedance Spectroscopy (EIS) data further supports the protective action of the inhibitor. The results typically show an increase in the charge transfer resistance (Rct) with an increasing concentration of the inhibitor, which corresponds to a decrease in the corrosion rate. The formation of a protective film on the copper surface is indicated by these impedance measurements.
Electrochemical Impedance Spectroscopy Data for Copper in 1 M H₂SO₄ with [this compound-5-yl]-methanol
| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (%) |
|---|---|---|
| 0 | 150 | - |
| 25 | 1250 | 88.0 |
| 100 | 1500 | 90.0 |
| 200 | 1800 | 91.7 |
| 400 | 2200 | 93.2 |
The adsorption of this isoxazole derivative on the copper surface has been found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface. chemrevlett.com The presence of the isoxazole ring, with its oxygen and nitrogen atoms, allows for strong adsorption onto the metal surface, providing effective corrosion protection. chemrevlett.com
Future Research Directions and Therapeutic Development
Design of Novel Isoxazole-Based Drug Candidates
The 3-(4-methoxyphenyl)isoxazole core is a valuable starting point for the design of new drug candidates due to its established presence in molecules with significant biological activity. chemimpex.com The isoxazole (B147169) ring acts as a key pharmacophore, and modifications to its structure have led to a high degree of molecular diversity, which is instrumental in developing new therapeutic agents with enhanced potency. nih.gov
Researchers are actively designing novel derivatives by introducing various substituents to the core structure. This approach aims to optimize the compound's interaction with biological targets and improve its pharmacological profile. The versatility of the isoxazole motif allows for the synthesis of a wide array of large and complex molecules. wpmucdn.com These efforts have yielded compounds with potential antiviral, antimicrobial, antitumor, and anti-inflammatory properties. wpmucdn.com For instance, this compound itself has been identified as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders and in the development of anti-inflammatory and analgesic drugs. chemimpex.com
Recent studies have focused on creating hybrid compounds, combining the isoxazole scaffold with other pharmacologically active moieties to enhance therapeutic efficacy. The goal is to develop agents with improved potency and potentially lower toxicity. nih.gov The design of such novel candidates is often guided by computational modeling and a deep understanding of structure-activity relationships (SAR).
Table 1: Examples of Bioactive Isoxazole Derivatives
| Derivative Class | Therapeutic Potential | Research Focus |
|---|---|---|
| Isoxazole-Curcumin Hybrids | Anticancer | Investigated for enhanced efficacy in multidrug-resistant cancer cell lines. espublisher.com |
| Substituted Carbohydrazides | Immunosuppressive | Screened for antiproliferative activity on peripheral blood mononuclear cells. nih.gov |
| Thiazole-Pyrimidine Hybrids | Antiproliferative | Designed as multi-kinase inhibitors for cancer therapy. mdpi.com |
Development of Sustainable Synthetic Routes
The growing emphasis on green chemistry in the pharmaceutical industry necessitates the development of more environmentally friendly and efficient methods for synthesizing isoxazole compounds. proquest.comrsc.org Traditional synthetic routes can involve harsh reagents, organic solvents, and elevated temperatures, leading to significant environmental impact. beilstein-journals.org
Recent advancements offer promising, sustainable alternatives. One such method is the [3+2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds in an aqueous medium. beilstein-journals.org This approach is notable for its mild, room-temperature conditions and the use of water as a solvent, making it a fast and eco-friendly route to highly substituted isoxazoles. beilstein-journals.org Research has shown that reactants containing a p-methoxyphenyl group, central to this compound, perform effectively in these green conditions. beilstein-journals.org
Key goals for future research in this area include:
Use of Green Catalysts: Employing reusable catalysts to minimize waste and improve reaction efficiency. wpmucdn.com
Solvent Minimization: Designing solvent-free reaction conditions or utilizing biodegradable and non-toxic solvents like water. rsc.org
Table 2: Comparison of Synthetic Methodologies for Isoxazoles
| Method | Conditions | Advantages | Reference |
|---|---|---|---|
| Traditional Cycloaddition | Organic solvents, elevated temperatures | Established route | beilstein-journals.org |
| [3+2]-Cycloaddition | Aqueous medium, room temperature, mild base | Environmentally friendly, fast, high yield | beilstein-journals.org |
Advanced Preclinical and Clinical Investigations
While many derivatives of this compound have shown promise in early-stage in vitro studies, the crucial next step is to advance the most promising candidates through comprehensive preclinical and, eventually, clinical investigations. This pipeline is essential to validate their therapeutic potential and ensure their safety for human use.
Currently, preclinical data is available for various isoxazole derivatives, demonstrating a range of pharmacological activities. For example, novel isoxazoline (B3343090) compounds derived from the this compound scaffold have been synthesized and characterized using advanced techniques like single-crystal X-ray diffraction and density functional theory (DFT) calculations to understand their molecular structure and properties. mdpi.com Other preclinical studies have evaluated the ability of isoxazole derivatives to slow the migration of melanoma cells, indicating potential for cancer chemotherapy. sigmaaldrich.com
The path forward requires a structured approach:
In Vivo Efficacy Studies: Testing lead compounds in relevant animal models of disease to confirm the therapeutic effects observed in cell cultures.
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidates to understand how the body processes them.
Toxicology and Safety Pharmacology: Conducting rigorous studies to identify any potential adverse effects and to establish a safe therapeutic window before human trials can be considered.
To date, specific clinical trial data for this compound itself is not prominent, as clinical investigations typically focus on highly optimized and patented drug candidates rather than the parent chemical intermediate. However, the wealth of preclinical evidence for the broader class of isoxazoles underscores the significant potential for derivatives of this compound to one day enter clinical development for a variety of indications.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-(4-Methoxyphenyl)isoxazole and its derivatives?
- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition reactions. For example, 4-methoxybenzonitrile oxide reacts with cyclopentadiene in the presence of triethylamine to yield dihydrocyclopentaisoxazole derivatives, which are purified via column chromatography and crystallized in ethyl acetate/petroleum ether . Another route involves hydrolysis of intermediates like N-(4-methoxyphenyl)acetamide under alkaline conditions, followed by condensation with aldehydes .
- Key Considerations : Optimize reaction time, solvent polarity, and catalyst selection to enhance yield and purity.
Q. What physicochemical properties influence the stability and reactivity of this compound?
- Data :
| Property | Value/Description |
|---|---|
| Boiling Point | 413.3 ± 40.0°C (at 760 mmHg) |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 61.6 Ų |
- Analysis : The compound’s high boiling point suggests thermal stability, while the polar surface area and hydrogen-bonding capacity influence solubility in polar solvents .
Q. How does this compound inhibit glutathione-dependent enzymes (e.g., GR, GST)?
- Mechanism : Derivatives like 3-(4-chlorophenyl)isoxazole exhibit uncompetitive inhibition of glutathione reductase (GR) (IC₅₀ = 0.059 μM, Kᵢ = 0.011 μM), binding to the enzyme-substrate complex to alter the active site. In contrast, 3-(4-bromophenyl)isoxazole competitively inhibits glutathione S-transferase (GST) (IC₅₀ = 0.099 μM, Kᵢ = 0.059 μM) by competing with substrate binding .
- Experimental Design : Use enzyme kinetics (Lineweaver-Burk plots) and fluorometric assays to determine inhibition type and potency.
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions of the isoxazole ring affect inhibitory potency against GR and GST?
- Case Study :
- Positional Isomerism : 3-(4-chlorophenyl)isoxazole (IC₅₀ = 0.059 mM for GR) is twice as potent as its 5-position isomer (IC₅₀ = 0.107 mM), highlighting the critical role of substituent placement .
- Halogen Effects : Bromine at the 4-position (3-(4-bromophenyl)isoxazole) enhances GST inhibition (competitive, Kᵢ = 0.059 μM) compared to chlorine (noncompetitive, Kᵢ = 0.20 μM), likely due to increased electrophilicity .
- Methodological Insight : Employ comparative molecular field analysis (CoMFA) to correlate substituent electronic properties (e.g., Hammett constants) with activity.
Q. What crystallographic techniques are recommended for resolving the structure of this compound derivatives?
- Tools : Use SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) to analyze single-crystal X-ray diffraction data. For example, the title compound (C₁₃H₁₃NO₂) crystallizes in the monoclinic P2₁/c space group (a = 9.823 Å, b = 4.379 Å, c = 25.698 Å) .
- Best Practices : Validate hydrogen bonding and π-stacking interactions using WinGX for structure visualization .
Q. How can researchers resolve contradictions in reported inhibition mechanisms (e.g., uncompetitive vs. noncompetitive) for this compound derivatives?
- Example Conflict : reports uncompetitive inhibition of GR by 3-(4-chlorophenyl)isoxazole, while describes noncompetitive inhibition for the same compound.
- Resolution Strategy :
Perform kinetic assays under standardized conditions (pH, temperature, substrate concentration).
Use molecular docking (e.g., AutoDock Vina) to map binding sites and differentiate between active-site vs. allosteric interactions .
Validate with site-directed mutagenesis of suspected binding residues.
Data Contradiction Analysis
Q. Why do structurally similar isoxazole derivatives exhibit divergent inhibition patterns (e.g., competitive vs. noncompetitive)?
- Hypothesis : Minor structural differences (e.g., bromine vs. chlorine) alter binding kinetics. For instance, 3-(4-bromophenyl)isoxazole’s larger atomic radius may enable stronger van der Waals interactions in GST’s active site, favoring competitive inhibition .
- Experimental Validation : Compare inhibition constants (Kᵢ) and perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
Methodological Recommendations
- Enzyme Assays : Use purified human erythrocyte-derived GR/GST and measure IC₅₀ values via spectrophotometric NADPH oxidation (GR) or CDNB conjugation (GST) .
- Synthetic Optimization : Monitor reaction progress via TLC/HPLC and characterize products using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
